molecular formula C15H13BrN2 B12873237 1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)- CAS No. 870966-71-5

1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)-

Cat. No.: B12873237
CAS No.: 870966-71-5
M. Wt: 301.18 g/mol
InChI Key: SJOUXZKESVYZAN-UHFFFAOYSA-N
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Description

6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile is an organic compound that belongs to the class of naphthonitriles This compound is characterized by the presence of a bromine atom at the 6th position, a pyrrolidinyl group at the 4th position, and a nitrile group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The introduction of a bromine atom at the 6th position of the naphthalene ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Nitrilation: The introduction of a nitrile group at the 1st position. This can be done using a cyanation reaction with reagents like copper(I) cyanide.

    Pyrrolidinylation: The introduction of a pyrrolidinyl group at the 4th position. This can be achieved through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: The nitrile group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthonitriles, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-(pyrrolidin-1-yl)quinazoline: Similar structure but with a quinazoline core instead of a naphthalene core.

    6-Bromo-4-(pyrrolidin-1-yl)isoquinoline: Similar structure but with an isoquinoline core.

    6-Bromo-4-(pyrrolidin-1-yl)benzene: Similar structure but with a benzene core.

Uniqueness

6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

870966-71-5

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

6-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C15H13BrN2/c16-12-4-5-13-11(10-17)3-6-15(14(13)9-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2

InChI Key

SJOUXZKESVYZAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C3C=C(C=CC3=C(C=C2)C#N)Br

Origin of Product

United States

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